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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol
CAS No.: 68137-09-7
Cat. No.: B7767813
Get Quote
. J

Executive Summary

In the synthesis of agrochemicals (e.g., Fenitrothion metabolites) and pharmaceutical
intermediates, distinguishing 4-Methyl-3-nitrophenol (4AM3NP) from its structural isomers—
particularly 3-Methyl-4-nitrophenol (3M4NP) and 2-Methyl-4-nitrophenol (2M4NP)—is a critical
quality control challenge. While these compounds share the same molecular weight (153.14
g/mol ) and similar polarity, their electronic properties differ significantly due to the relative
positioning of the nitro (-NO2) and hydroxyl (-OH) groups.

This guide provides a definitive spectroscopic workflow to differentiate these isomers, focusing
on the "Smoking Gun" signals in NMR and the pKa-dependent solvatochromism observed in
UV-Vis spectroscopy.

Compound Profiles & Structural Logic

The core challenge lies in the ortho-, meta-, para- relationships. The electronic influence of the
nitro group (strong electron-withdrawing) relative to the hydroxyl group (electron-donating)
dictates the spectroscopic signature.
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Common Structure Nitro Position

Compound Ka (Approx
s Name Code (vs OH) PKa (Approx)

4-Methyl-3- _

) 3-Nitro-p-cresol 4AM3NP meta ~8.3

nitrophenol

3-Methyl-4- _

) 4-Nitro-m-cresol 3M4NP para ~7.2

nitrophenol

2-Methyl-4- ,

] 4-Nitro-o-cresol 2M4NP para ~7.1

nitrophenol

Technical Insight: The para-nitro isomers (3M4NP, 2M4NP) are significantly more acidic than
the meta-nitro isomer (4M3NP) due to resonance stabilization of the phenolate anion. This

acidity difference is the basis for the rapid UV-Vis screening protocol described below.

Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy (The Structural Proof)

NMR is the most reliable method for absolute structural assignment. The differentiation relies
on identifying the most deshielded proton and analyzing its splitting pattern.

The "Smoking Gun" Logic:

e 4M3NP: The most deshielded proton is H2 (between -OH and -NO2). It appears as a Singlet
(or fine doublet,

Hz).
o 3M4NP: The most deshielded proton is H5 (ortho to -NO2). It appears as a Doublet (

Hz).
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Comparative Chemical Shifts (in CDCIs):

4-Methyl-3- 3-Methyl-4-
Proton . . . .
. nitrophenol hitrophenol Diagnostic Feature
Environment
(Target) (Isomer)
Most Deshielded 0 ~7.5-7.6 ppm (H2) 0 ~8.0 ppm (H5) Splitting Pattern

Singlet (s) (or d,

Doublet (d) (

Multiplicity Key Differentiator
Hz) Hz)
Methyl on 3M4NP is
Methyl Group 0 ~2.45 ppm (s) 0 ~2.63 ppm (s) more deshielded by

ortho-NO2

H5, H6 (Doublets,
Aromatic H (Other)
Hz)

H2, H6
(Singlet/Doublet mix)

Less diagnostic

B. UV-Vis Spectroscopy (The Rapid Screen)

Because the para-nitro isomers are more acidic, they exist as yellow phenolate anions at

neutral pH, whereas the meta-nitro isomer (4M3NP) remains colorless/pale yellow until higher

pH.

o Experiment: pH Titration / Solvatochromism.

e Observation:

o 3M4NP (Para): Intense absorption at ~400 nm (Yellow) at pH 7.5.

o 4M3NP (Meta): Minimal absorption at 400 nm at pH 7.5; requires pH > 9 to fully shift.

C. Mass Spectrometry (Fragmentation)

While the molecular ion (

) is 153 for all, the Ortho Effect aids differentiation.
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e Mechanism: If the Nitro group is ortho to the Methyl group, oxygen transfer can occur,
leading to the loss of an OH radical (M-17).

e 4M3NP: NO2z and CHs are ortho. Expect [M-17]* peak (m/z 136).
e 2M4NP: NO: is meta to CHs. The [M-17]* peak is significantly suppressed or absent.

Experimental Protocols
Protocol 1: Rapid UV-Vis Isomer Screen

Objective: Quickly determine if a sample is the para-nitro impurity or the meta-nitro target.
o Preparation: Prepare a 10 uM solution of the analyte in a 50:50 Water:Methanol mixture.
o Buffer Addition: Add 10 uL of 1M Phosphate Buffer (pH 7.4) to the cuvette.
» Measurement: Record absorbance from 250 nm to 500 nm.
 Interpretation:

o Strong Peak at 400 nm: Indicates para-nitro isomer (3M4NP or 2M4NP).

o Peak at ~320-350 nm (No 400 nm): Indicates meta-nitro target (4AM3NP).

o Confirmation: Add 1 drop of 1M NaOH. If the 4AM3NP sample turns bright yellow only now
(shift to 400 nm), identity is supported.

Protocol 2: High-Resolution NMR Characterization

Obijective: Definitive structural validation for CoA (Certificate of Analysis).

e Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCls (Chloroform-d). Note: DMSO-de can
be used, but CDCIs provides sharper resolution of the OH coupling.

¢ Acquisition: Run a standard 1H NMR (minimum 300 MHz, preferably 400 MHz+). Set
relaxation delay (d1) to >1s to ensure integration accuracy.

e Processing: Phase correct manually. Integrate the methyl singlet (set to 3H).
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¢ Analysis: Zoom into the 7.0-8.5 ppm region. Look for the isolated proton signal.
o If the most downfield signal is a broad singlet, it is 4M3NP.

o If the most downfield signal is a sharp doublet (J=9Hz), it is 3M4NP.

Decision Workflow Diagram

Unknown Nitrocresol Sample
(MW 153.14)

Step 1: UV-Vis at pH 7.4

High Acidity (pKa ~7.1) \Lower Acidity (pKa ~8.3)

Strong Abs @ 400nm Abs @ 320-350nm
(Yellow Solution) (Pale/Colorless)

Likely Para-Nitro Isomer Likely Meta-Nitro Target
(3M4NP or 2M4NP) (4M3NP)

Step 2: 1H NMR (CDCI3)
Analyze Downfield Region (7.0-8.5 ppm)

Most Downfield Signal: Most Downfield Signal:
Doublet (J ~9Hz) Singlet (J ~2Hz)

Confirmed: Confirmed:
3-Methyl-4-nitrophenol 4-Methyl-3-nitrophenol
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Figure 1: Analytical decision tree for differentiating nitrocresol isomers.

Data Summary Table

4-Methyl-3-nitrophenol 3-Methyl-4-nitrophenol
Parameter ’
(Target) (Impurity)
CAS Number 2042-14-0 2581-34-2
1H NMR Downfield Peak Singlet (H2) Doublet (H5)
UV-Vis Amax (pH 7) ~320 nm (Colorless) ~400 nm (Yellow)
) ~1515 cm~* (Lower due to
IR Nitro Stretch ~1530 cm~t (Asym) ) )
conjugation)
Key MS Fragment m/z 136 [M-OH]* (Prominent) m/z 136 [M-OH]* (Present)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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